2-Fluorooctanoyl-CoA: A Technical Guide for Researchers
2-Fluorooctanoyl-CoA: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of 2-Fluorooctanoyl-CoA, a fluorinated derivative of the endogenous medium-chain fatty acyl-CoA, octanoyl-CoA. While direct experimental data on 2-Fluorooctanoyl-CoA is limited, this document extrapolates its chemical structure, physicochemical properties, and potential biological activities based on the known characteristics of related compounds. This guide is intended for researchers, scientists, and professionals in drug development interested in the potential therapeutic and research applications of fluorinated fatty acid analogues. We discuss its putative synthesis, expected metabolic fate, and potential as a modulator of fatty acid oxidation, supported by detailed hypothetical experimental protocols and pathway diagrams.
Introduction
Fatty acid metabolism is a cornerstone of cellular energy homeostasis, and its dysregulation is implicated in numerous diseases, including metabolic syndrome, cardiovascular disorders, and cancer. Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in fatty acid metabolism, serving as substrates for beta-oxidation and lipid synthesis. The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.
2-Fluorooctanoyl-CoA is the alpha-fluorinated analogue of octanoyl-CoA, a key substrate for medium-chain acyl-CoA dehydrogenase (MCAD) in the mitochondrial beta-oxidation spiral. The strategic placement of a highly electronegative fluorine atom at the C-2 position is expected to significantly alter the chemical reactivity and biological activity of the parent molecule. This guide aims to provide a foundational understanding of 2-Fluorooctanoyl-CoA, stimulating further research into its properties and applications.
Chemical Structure and Properties
The chemical structure of 2-Fluorooctanoyl-CoA consists of an octanoyl chain with a fluorine atom at the alpha-position, linked to Coenzyme A via a thioester bond. Based on the structure of octanoyl-CoA and the addition of a fluorine atom, the following properties are predicted.
Data Presentation: Physicochemical Properties
| Property | Octanoyl-CoA | 2-Fluorooctanoyl-CoA (Predicted) | Data Source/Justification |
| Molecular Formula | C₂₉H₅₀N₇O₁₇P₃S | C₂₉H₄₉FN₇O₁₇P₃S | [1][2], Based on adding F and removing H. |
| Molecular Weight | 893.73 g/mol | 911.72 g/mol | [1][2], Calculated based on formula. |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octanethioate | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-fluorooctanethioate | [1], Nomenclature based on standard rules. |
| Solubility | Soluble in water | Expected to have slightly reduced water solubility and increased lipophilicity compared to octanoyl-CoA. | [3][4][5] |
| Chemical Stability | Stable under standard conditions. The thioester bond is subject to hydrolysis. | The C-F bond is highly stable. The presence of fluorine may influence the stability of the thioester bond. | General chemical principles. |
Potential Biological Role and Mechanism of Action
It is hypothesized that 2-Fluorooctanoyl-CoA acts as a modulator of mitochondrial fatty acid beta-oxidation. The introduction of a fluorine atom at the C-2 position, adjacent to the thioester linkage, is expected to have profound effects on its interaction with key metabolic enzymes.
Octanoyl-CoA is a primary substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the beta-oxidation of medium-chain fatty acids. This enzyme catalyzes the alpha,beta-dehydrogenation of the acyl-CoA thioester. The high electronegativity of the fluorine atom in 2-Fluorooctanoyl-CoA is predicted to destabilize the formation of the transient enolate intermediate required for this dehydrogenation step, potentially leading to inhibition of MCAD.
Furthermore, if 2-Fluorooctanoyl-CoA is turned over by MCAD, the subsequent steps of beta-oxidation could also be affected. The downstream enzyme, enoyl-CoA hydratase, may have altered activity towards a fluorinated substrate.
Signaling Pathway Diagram: Hypothetical Interaction with Beta-Oxidation
Caption: Hypothetical modulation of fatty acid beta-oxidation by 2-Fluorooctanoyl-CoA.
Experimental Protocols
Due to the lack of specific literature on 2-Fluorooctanoyl-CoA, the following protocols are adapted from established methods for the synthesis and analysis of other fatty acyl-CoAs.
Proposed Synthesis of 2-Fluorooctanoyl-CoA
The synthesis of 2-Fluorooctanoyl-CoA can be envisioned as a multi-step process starting from 2-fluorooctanoic acid.
Workflow Diagram: Synthesis of 2-Fluorooctanoyl-CoA
Caption: Proposed workflow for the chemical synthesis of 2-Fluorooctanoyl-CoA.
Methodology:
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Activation of 2-Fluorooctanoic Acid: 2-Fluorooctanoic acid is reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous organic solvent (e.g., dichloromethane or tetrahydrofuran) to form the 2-fluorooctanoyl-NHS ester. The reaction is typically stirred at room temperature for several hours.
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Coupling with Coenzyme A: The activated 2-fluorooctanoyl-NHS ester is then added to a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate buffer, pH 8.0). The reaction mixture is stirred at room temperature, and the progress is monitored by reverse-phase high-performance liquid chromatography (HPLC).
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Purification: The final product, 2-Fluorooctanoyl-CoA, is purified from the reaction mixture using preparative reverse-phase HPLC with a water/acetonitrile gradient containing a small amount of trifluoroacetic acid.
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Characterization: The purified product should be characterized by mass spectrometry to confirm its molecular weight and by NMR spectroscopy to verify its structure.
In Vitro Assay for MCAD Inhibition
This protocol describes a spectrophotometric assay to evaluate the inhibitory potential of 2-Fluorooctanoyl-CoA on medium-chain acyl-CoA dehydrogenase (MCAD) activity.[6]
Methodology:
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Reagents and Buffers:
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Assay Buffer: 100 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA.
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MCAD enzyme (purified).
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Electron Acceptor: Phenazine methosulfate (PMS) or ferrocenium hexafluorophosphate.[7]
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Final Electron Acceptor: 2,6-Dichlorophenolindophenol (DCPIP).
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Substrate: Octanoyl-CoA.
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Inhibitor: 2-Fluorooctanoyl-CoA.
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Assay Procedure:
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The assay is performed in a 96-well plate or a cuvette at a constant temperature (e.g., 30°C).
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The reaction mixture contains the assay buffer, DCPIP, PMS, and the MCAD enzyme.
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To test for inhibition, varying concentrations of 2-Fluorooctanoyl-CoA are pre-incubated with the enzyme for a defined period.
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The reaction is initiated by the addition of the substrate, octanoyl-CoA.
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The reduction of DCPIP is monitored by the decrease in absorbance at 600 nm over time.
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Data Analysis:
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The initial reaction rates are calculated from the linear portion of the absorbance versus time plot.
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The percentage of inhibition is calculated for each concentration of 2-Fluorooctanoyl-CoA.
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The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
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Conclusion and Future Directions
2-Fluorooctanoyl-CoA represents an intriguing molecular probe and potential therapeutic agent for modulating fatty acid metabolism. Based on established principles of medicinal chemistry and enzymology, it is predicted to be an inhibitor of medium-chain acyl-CoA dehydrogenase. The experimental protocols outlined in this guide provide a framework for the synthesis and biological evaluation of this compound.
Future research should focus on the successful synthesis and purification of 2-Fluorooctanoyl-CoA, followed by a thorough in vitro characterization of its effects on MCAD and other enzymes of the beta-oxidation pathway. Subsequent studies in cell-based models and in vivo will be crucial to elucidate its metabolic fate and its overall impact on cellular energy metabolism. The insights gained from such studies could pave the way for the development of novel therapeutics for metabolic diseases.
References
- 1. Octanoyl-coa | C29H50N7O17P3S | CID 445344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Octanoyl-CoA - Wikipedia [en.wikipedia.org]
- 3. ymdb.ca [ymdb.ca]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic diagnosis of medium-chain acyl-CoA dehydrogenase deficiency by detecting 2-octenoyl-CoA production using high-performance liquid chromatography: a practical confirmatory test for tandem mass spectrometry newborn screening in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
